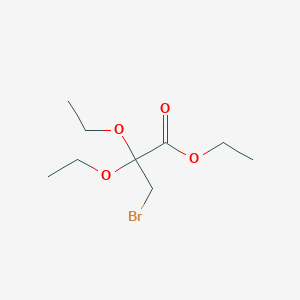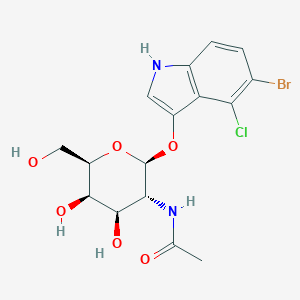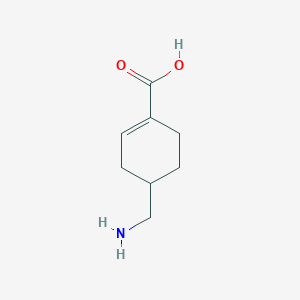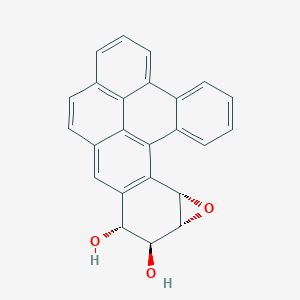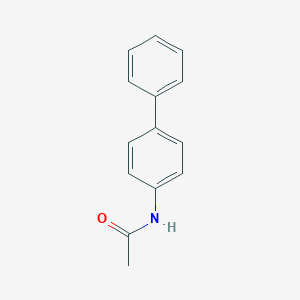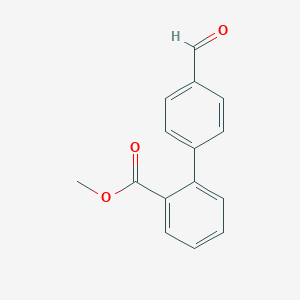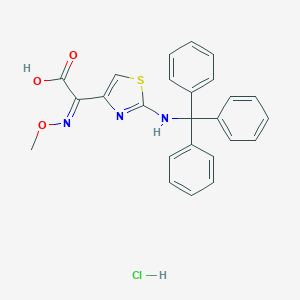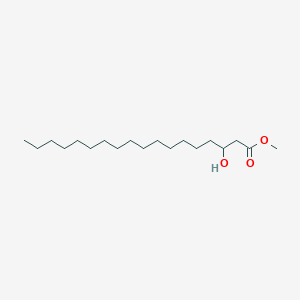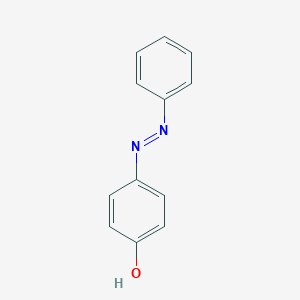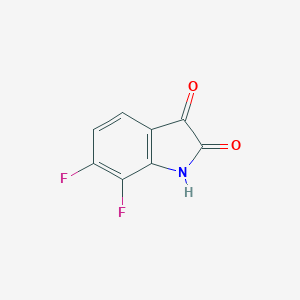
6,7-Difluoroindoline-2,3-dione
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6,7-Difluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 183.11 g/mol.Physical And Chemical Properties Analysis
6,7-Difluoroindoline-2,3-dione is a solid at room temperature . It has a predicted density of 1.578±0.06 g/cm3 . The InChI code for this compound is 1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) .Aplicaciones Científicas De Investigación
Synthesis of Chiral Complexes and Catalytic Activity
Research by He, Wang, Gao, and Gu (2017) explored the synthesis of chiral C,N-palladium and iridium complexes using a compound structurally related to 6,7-difluoroindoline-2,3-dione. These complexes exhibited catalytic activity in hydrogenation and 1,2-addition reactions, underscoring the potential utility of 6,7-difluoroindoline-2,3-dione derivatives in catalysis and organic synthesis (He et al., 2017).
Corrosion Inhibition
A 2020 study by Chafiq et al. investigated the inhibition properties of certain compounds, including those structurally akin to 6,7-difluoroindoline-2,3-dione, for mild steel corrosion in acidic environments. This implies potential applications in corrosion prevention (Chafiq et al., 2020).
Organic Solar Cells
Gupta et al. (2017) explored the use of a small molecular non-fullerene electron acceptor related to 6,7-difluoroindoline-2,3-dione for organic solar cells, highlighting its significant optoelectronic properties and efficiency in energy conversion (Gupta et al., 2017).
Supramolecular Liquid Crystals
The self-assembly and self-organization into a thermotropic, columnar, discotic phase of 6,7-Bis(alkyloxy)-2,3-dihydrophthalazine-1,4-diones, a compound related to 6,7-difluoroindoline-2,3-dione, were demonstrated in a study by Suárez et al. (1998). This indicates potential applications in the field of liquid crystal technology (Suárez et al., 1998).
Synthesis of Novel Compounds
Khaliullin and Klen (2010) proposed a new method for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones, which are structurally similar to 6,7-difluoroindoline-2,3-dione. This research contributes to the development of new synthetic methods in organic chemistry (Khaliullin & Klen, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .
Propiedades
IUPAC Name |
6,7-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHXSUOLKDGHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624189 | |
| Record name | 6,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroindoline-2,3-dione | |
CAS RN |
158580-95-1 | |
| Record name | 6,7-Difluoroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)

